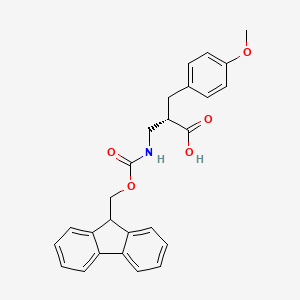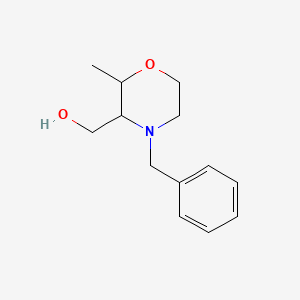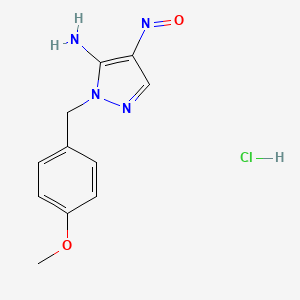
1,1-dioxo-1,2-benzothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxo-1,2-benzothiazol-3-one, also known as saccharin, is an organic compound with the molecular formula C7H5NO3S. It is a white crystalline powder that is widely used as a non-nutritive sweetener. Saccharin is approximately 300-400 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dioxo-1,2-benzothiazol-3-one can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide. This process typically involves the following steps:
Sulfation: Toluene is sulfated with sulfuric acid to produce toluenesulfonic acid.
Chlorination: The toluenesulfonic acid is then chlorinated to form toluenesulfonyl chloride.
Amidation: The toluenesulfonyl chloride is converted into toluenesulfonamide by reaction with ammonia.
Oxidation: The toluenesulfonamide is oxidized using potassium permanganate to yield this compound.
Industrial Production Methods
In industrial settings, saccharin is often produced using a method developed by O. Senn and G. F. Schlaudecker. This method involves the following steps:
Diazotization: Methyl anthranilate is diazotized to form a diazonium salt.
Sulfonation: The diazonium salt is treated with sulfur dioxide and chlorine to produce a sulfonyl chloride intermediate.
Cyclization: The sulfonyl chloride intermediate undergoes cyclization to form saccharin.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazolones.
Aplicaciones Científicas De Investigación
1,1-Dioxo-1,2-benzothiazol-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used as a preservative and antimicrobial agent in various biological applications.
Medicine: It is used as a pharmaceutical intermediate and as a non-nutritive sweetener for diabetic patients.
Industry: It is used in the production of food and beverages, cosmetics, and personal care products.
Mecanismo De Acción
The mechanism of action of 1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with taste receptors on the tongue. It binds to the sweet taste receptors, specifically the T1R2/T1R3 receptor complex, which triggers a signal transduction pathway leading to the perception of sweetness. Additionally, its antimicrobial action is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .
Comparación Con Compuestos Similares
1,1-Dioxo-1,2-benzothiazol-3-one is similar to other compounds in the isothiazolinone family, such as:
1,2-Benzisothiazolin-3-one: Used as a preservative and antimicrobial agent.
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and antidiabetic properties.
Uniqueness
What sets this compound apart is its high sweetness potency and its extensive use as a non-nutritive sweetener. Its ability to provide sweetness without contributing calories makes it a valuable compound in the food and beverage industry .
Propiedades
Fórmula molecular |
C7H5NO3S |
|---|---|
Peso molecular |
189.14 g/mol |
Nombre IUPAC |
1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
Clave InChI |
CVHZOJJKTDOEJC-ZFJHNFROSA-N |
SMILES isomérico |
[13CH]1=[13CH][13CH]=[13C]2C(=[13CH]1)[13C](=O)NS2(=O)=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl)boronic acid](/img/structure/B12948098.png)

![2-(2,3-dimethylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12948107.png)
![2-(2-Chloropyrimidin-4-yl)-6,6-dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B12948109.png)





![Rel-(1R,4S,6S)-1-methyl-4-((Z)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12948128.png)
![(6,7-Dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)methanamine dihydrochloride](/img/structure/B12948142.png)

![[1-Bromo-2-(2-methyl-5-nitroimidazol-1-yl)ethyl] acetate](/img/structure/B12948150.png)
